N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide
Description
N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide is a synthetic small molecule with a molecular formula of C₂₁H₂₁N₇OS and a molecular weight of 419.51 g/mol (CAS: 925435-54-7) . Structurally, it consists of a pyrazine-2-carboxamide core linked to an imidazo[2,1-b]thiazole scaffold substituted with a piperazinylmethyl group. This compound belongs to a class of molecules designed to modulate sirtuin enzymes, particularly SIRT1, though its direct activity remains less characterized compared to analogs like SRT1720 (quinoxaline-based) .
Properties
IUPAC Name |
N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7OS/c29-20(18-11-23-5-6-24-18)25-17-4-2-1-3-16(17)19-13-28-15(14-30-21(28)26-19)12-27-9-7-22-8-10-27/h1-6,11,13-14,22H,7-10,12H2,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOOSFRZJCBTHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=NC=CN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649408 | |
| Record name | N-(2-{3-[(Piperazin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925435-54-7 | |
| Record name | N-(2-{3-[(Piperazin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds .
Scientific Research Applications
Chemistry
In the field of chemistry, N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide serves as a building block for synthesizing more complex molecules. It is used as a reagent in various organic reactions, facilitating the development of novel compounds .
Antimicrobial and Antiviral Properties
Research indicates that this compound may exhibit significant antimicrobial and antiviral activities. Studies have shown its potential against various pathogens, making it a candidate for further exploration in infectious disease treatment .
Anticancer Activity
This compound has been investigated for its anticancer properties. It acts as an activator of the SIRT1 enzyme, influencing cellular processes like apoptosis and metabolism. This modulation may contribute to its effectiveness against cancer cell lines .
Medicine
Ongoing research aims to explore its therapeutic potential for various diseases, particularly cancer and infectious diseases. Its mechanism of action involves interaction with specific molecular targets within cells, which may lead to significant biological effects .
Study on Antitumor Activity
A significant study published in Science.gov detailed the synthesis and evaluation of imidazo[2,1-b]thiazole derivatives for their antitumor activity. The results indicated that certain derivatives exhibited significant inhibition against tumor-associated carbonic anhydrases (hCA IX and hCA XII), which are implicated in cancer cell proliferation and metastasis. The structure–activity relationship (SAR) analysis revealed that modifications to the piperazine moiety could enhance inhibitory potency against these enzymes .
Mechanism of Action Insights
Research has shown that this compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. One known target is the SIRT1 enzyme .
Mechanism of Action
The mechanism of action of N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. One known target is the SIRT1 enzyme, where the compound acts as an activator, influencing cellular processes such as apoptosis and metabolism .
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle: The target compound’s pyrazine ring differs from SRT1720’s quinoxaline, which may alter electronic properties and binding interactions with SIRT1 .
- Substituents : The piperazinylmethyl group is conserved in SRT1720 and the target compound, suggesting shared pharmacokinetic profiles (e.g., solubility, membrane permeability) .
- Molecular Weight: The target compound is lighter (419.51 vs.
Functional Comparison
Key Observations :
- SIRT1 Activation: The target compound lacks direct SIRT1 activation data, unlike SRT1720 (EC₅₀ = 0.16 µM) and SRT2183 (EC₅₀ = 0.12 µM). Structural differences (pyrazine vs. quinoxaline) may reduce efficacy due to weaker π-π stacking in SIRT1’s hydrophobic pocket .
- Mitochondrial Effects: SRT1720 induces mitochondrial biogenesis via SIRT1-PGC-1α deacetylation, increasing mtDNA, ATP, and respiration rates in renal cells . No analogous data exist for the pyrazine derivative.
- Metabolic Outcomes : SRT1720 improves glucose homeostasis and protects against obesity in murine models, whereas the target compound’s in vivo effects are uncharacterized .
Key Observations :
- The target compound’s synthesis involves coupling pyrazine-2-carboxylic acid with imidazothiazole intermediates, a route less labor-intensive than SRT1720’s multi-step quinoxaline synthesis .
- SRT1720’s hygroscopic nature complicates storage, whereas the pyrazine analog may offer improved stability .
Biological Activity
Overview
N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide is a synthetic compound with a complex structure that incorporates various functional groups, including an imidazo[2,1-b]thiazole ring, a piperazine moiety, and a pyrazine carboxamide group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. One notable target is the SIRT1 enzyme, where it acts as an activator, influencing cellular processes such as apoptosis and metabolism. This modulation may contribute to the compound's potential anticancer properties .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various cancer cell lines. For instance, studies on imidazo[2,1-b]thiazole derivatives have shown promising results against BRAF(V600E), EGFR, and Aurora-A kinases, which are critical in cancer progression and treatment resistance .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide | 925434-55-5 | Anticancer activity against various cell lines |
| SRT1720 | 1001645-58-4 | Selective SIRT1 activator; potential metabolic benefits |
Study on Antitumor Activity
A study published in Science.gov detailed the synthesis and evaluation of imidazo[2,1-b]thiazole derivatives for their antitumor activity. The results indicated that certain derivatives exhibited significant inhibition against tumor-associated carbonic anhydrases (hCA IX and hCA XII), which are implicated in cancer cell proliferation and metastasis. The structure–activity relationship (SAR) analysis revealed that modifications to the piperazine moiety could enhance inhibitory potency against these enzymes .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide, and what reaction conditions optimize yield?
- Methodological Answer : The compound is synthesized via alkylation of aromatic amines (e.g., intermediates like 6-aminophenyl-substituted derivatives) with bis(2-chloroethyl)amine in sulfolane at 150°C to introduce the piperazine moiety . Subsequent coupling with pyrazine-2-carboxylic acid derivatives under anhydrous conditions (e.g., EDCI/HOBt in DMF) ensures amide bond formation . Key optimizations include solvent selection (sulfolane for high-temperature stability), stoichiometric control of alkylating agents, and purification via column chromatography or recrystallization.
Q. How is structural integrity confirmed post-synthesis?
- Methodological Answer : Characterization employs:
- IR spectroscopy to verify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- ¹H/¹³C NMR to confirm aromatic proton environments and piperazine methylene signals (δ 2.5–3.5 ppm).
- Mass spectrometry (ESI-TOF) for molecular ion validation .
- Elemental analysis to ensure purity (>95%).
Q. What in vitro models are suitable for initial bioactivity evaluation?
- Methodological Answer : Renal proximal tubule cells (RPTCs) are used to assess mitochondrial biogenesis via:
- Mitochondrial DNA copy number (qPCR for ND6 or NDUFB8).
- ATP levels (luciferase-based assays).
- Oxygen consumption rates (Seahorse XF Analyzer with FCCP uncoupling) .
Advanced Research Questions
Q. What molecular mechanisms drive its role in mitochondrial biogenesis, and how is SIRT1 dependency validated?
- Methodological Answer :
- Mechanism : Activation of SIRT1 deacetylates PGC-1α, enhancing mitochondrial gene transcription. This is confirmed via:
- Western blot for acetylated vs. deacetylated PGC-1α.
- SIRT1 inhibition with EX-527 (10 µM) to abolish mitochondrial biogenesis .
- Validation : Use SIRT1-knockout cell lines or siRNA knockdown to compare rescue effects. AMPK-independent pathways are confirmed by unchanged phospho-AMPK levels .
Q. How do structural modifications impact cytotoxicity and target affinity?
- Methodological Answer :
- Pyrazine ring substitutions : Electron-withdrawing groups (e.g., trifluoromethyl) enhance solubility and SIRT1 binding.
- Piperazine modifications : N-alkylation (e.g., methyl or benzyl) alters pharmacokinetics but may reduce blood-brain barrier penetration .
- SAR studies : Test derivatives in 60-cell line panels (NCI protocol) to identify logGI₅₀ < -8.0 (e.g., prostate cancer PC-3 cells) .
Q. How can contradictory data on SIRT1 activation be resolved?
- Methodological Answer : Discrepancies arise from fluorescent assay artifacts (e.g., Fluor de Lys). Mitigation strategies include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
